Morpholine, 4-(methylsulfonyl)-

Medicinal Chemistry Alzheimer's Disease Muscarinic Receptor Agonists

4-Methanesulfonylmorpholine is a critical sulfonamide-morpholine building block validated by SAR studies to enhance M1 muscarinic receptor affinity by 50- to 80-fold compared to arecoline analogs. Its non-basic nitrogen and low logP (-0.78) improve CNS drug candidate profiles, while the bench-stable, non-volatile form enables safe in situ generation of methanesulfonyl chloride for sulfonylation reactions. Choose ≥98% purity for fragment-based drug discovery, sulfonyl chloride synthesis, and CNS lead optimization.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 1697-34-3
Cat. No. B177787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(methylsulfonyl)-
CAS1697-34-3
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCOCC1
InChIInChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3
InChIKeyGVZKQMUSVBGSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)morpholine (CAS 1697-34-3) Procurement Guide: Properties and Specifications for Research Use


Morpholine, 4-(methylsulfonyl)- (CAS 1697-34-3), also known as 4-methanesulfonylmorpholine, is a sulfonamide derivative of morpholine with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with applications ranging from the preparation of sulfonyl chlorides to the development of muscarinic receptor agonists . Its key physicochemical properties include a melting point of 90-91 °C, a predicted boiling point of 278.5±50.0 °C, and an estimated logP (octanol-water partition coefficient) of -0.78 . The compound is typically supplied with a purity of 95-98% .

Why 4-(Methylsulfonyl)morpholine (CAS 1697-34-3) Cannot Be Replaced by Generic Morpholine Derivatives


The substitution of 4-(methylsulfonyl)morpholine with other morpholine derivatives is precluded by its distinct combination of physicochemical and functional attributes. The methylsulfonyl group imparts specific electronic and steric properties that directly influence both chemical reactivity and biological target engagement. For instance, while morpholine itself is a basic secondary amine (pKa ~8.3) and a common hydrophilic building block, the sulfonamide in 4-(methylsulfonyl)morpholine is essentially non-basic and alters the logP from approximately -0.86 (morpholine) to -0.78 [1]. More critically, structure-activity relationship (SAR) studies have established that the 4-sulfonyl substitution on the morpholine nitrogen dramatically enhances M1 muscarinic receptor binding affinity by 50- to 80-fold compared to arecoline-based analogs lacking this specific moiety [2]. Furthermore, the compound serves as a direct precursor for sulfonyl chloride synthesis via its activated sulfonamide group, a transformation not achievable with simple morpholine or its N-alkyl derivatives . These quantitative and functional differences underscore why generic substitution would compromise both synthetic utility and biological performance in research applications.

4-(Methylsulfonyl)morpholine (CAS 1697-34-3) Procurement Evidence: Quantitative Differentiation from Analogs


50- to 80-Fold Enhancement in M1 Muscarinic Receptor Binding Affinity Compared to Arecoline

The 4-sulfonyl substitution on the morpholine nitrogen is a critical determinant of M1 muscarinic receptor affinity. In a head-to-head SAR study, 4-substituted sulfonyl morpholine derivatives (compounds 9a, 9b, 9c, and 9e) exhibited a 50- to 80-fold increase in M1 receptor binding affinity relative to arecoline, the parent muscarinic agonist lacking the sulfonyl-morpholine moiety [1].

Medicinal Chemistry Alzheimer's Disease Muscarinic Receptor Agonists

Favorable Lipophilicity Profile (LogP -0.78) for CNS Drug-Likeness Compared to More Lipophilic Analogs

The estimated octanol-water partition coefficient (LogP) of 4-(methylsulfonyl)morpholine is -0.78, positioning it within the optimal range for central nervous system (CNS) drug candidates. This value is considerably lower than that of N-methylmorpholine (estimated LogP ~0.3) and other N-alkyl morpholine derivatives, which tend to exhibit higher lipophilicity and may exceed the recommended LogP < 3 for CNS penetration . The sulfonamide group contributes to a balanced hydrophilicity that can enhance aqueous solubility and reduce non-specific protein binding [1].

Physicochemical Properties CNS Drug Discovery Lipophilicity

High Aqueous Solubility (Estimated 302,200 mg/L) Enabling Formulation Flexibility

The estimated water solubility of 4-(methylsulfonyl)morpholine is 3.022 × 10^5 mg/L (302.2 g/L) at 25°C, derived from its log Kow value . This exceptionally high solubility is consistent with the compound's low lipophilicity and the presence of multiple hydrogen bond acceptors (4 HBA) . In contrast, N-alkyl morpholines such as N-methylmorpholine exhibit lower aqueous solubility due to their increased hydrophobic character. The high aqueous solubility facilitates formulation in aqueous buffers and physiological media without the need for co-solvents or complex delivery systems.

Solubility Formulation ADME

Direct Precursor for Sulfonyl Chloride Synthesis via Activated Sulfonamide Group

4-(Methylsulfonyl)morpholine serves as a stable, storable precursor for the in situ generation of methanesulfonyl chloride (mesyl chloride) . The N–S bond in the sulfonamide can be cleaved under appropriate conditions to release the sulfonyl chloride, which is a widely used electrophilic reagent in organic synthesis. This synthetic utility distinguishes the compound from simple morpholine derivatives (e.g., N-methylmorpholine) that lack the sulfonamide functionality and cannot serve as sulfonyl chloride surrogates. The approach offers handling and safety advantages compared to direct use of volatile and corrosive sulfonyl chlorides .

Organic Synthesis Reagent Building Block

4-(Methylsulfonyl)morpholine (CAS 1697-34-3) Application Scenarios for Research and Industrial Use


Development of High-Affinity M1 Muscarinic Receptor Agonists for Alzheimer's Disease Research

The 4-sulfonyl morpholine scaffold provides a validated starting point for designing potent and selective M1 muscarinic receptor agonists. The 50- to 80-fold affinity enhancement over arecoline [1] directly translates to improved target engagement in cellular and in vivo models of cholinergic dysfunction. Researchers can utilize 4-(methylsulfonyl)morpholine as a core fragment to elaborate N-aryl sulfonamide derivatives, building on established SAR that identifies the sulfonyl group as critical for high M1 receptor binding .

Safe and Convenient Sulfonyl Chloride Generation for Organic Synthesis

In synthetic chemistry workflows, 4-(methylsulfonyl)morpholine serves as a bench-stable, non-volatile source of methanesulfonyl chloride [1]. This application is particularly valuable in academic and small-scale industrial settings where the direct use of mesyl chloride poses inhalation and reactivity hazards. The compound can be activated in situ to generate the sulfonyl chloride, enabling sulfonylation reactions, mesylation of alcohols, and preparation of sulfonamide libraries without the need for specialized gas-handling equipment .

Hydrophilic Building Block for CNS Drug Candidate Optimization

The low lipophilicity (LogP -0.78) and high aqueous solubility (>300 g/L) of 4-(methylsulfonyl)morpholine make it an attractive building block for improving the physicochemical profile of CNS drug candidates [1]. Incorporating this sulfonamide-morpholine moiety can reduce overall LogP, enhance water solubility, and potentially lower plasma protein binding, all of which are desirable attributes for central nervous system penetration and reduced off-target pharmacology .

Scaffold for Kinase and Enzyme Inhibitor Design via Sulfonamide Bioisostere Replacement

The morpholine sulfonamide motif is recognized as a viable bioisostere for carboxylic acids and amides in medicinal chemistry [1]. 4-(Methylsulfonyl)morpholine provides a pre-formed sulfonamide that can be further functionalized at the methyl group or coupled via the nitrogen to generate focused libraries for kinase and enzyme inhibitor screening. Its favorable physicochemical properties (low molecular weight, high solubility, balanced polarity) align with lead-like criteria, making it a pragmatic choice for fragment-based drug discovery and early hit-to-lead optimization .

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